molecular formula C29H39NO4 B10782816 Deethylindanomycin

Deethylindanomycin

Cat. No.: B10782816
M. Wt: 465.6 g/mol
InChI Key: HSZFOQSMGNAIJM-WDSRKPHJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Deethylindanomycin is typically produced through fermentation processes involving Streptomyces setonii. The fermentation process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions to optimize the production of the antibiotic .

Industrial Production Methods: The industrial production of this compound involves large-scale fermentation, followed by extraction and purification processes. The antibiotic is extracted from the fermentation broth using organic solvents, and further purification is achieved through techniques such as high-performance liquid chromatography (HPLC) to obtain a product with high purity .

Chemical Reactions Analysis

Types of Reactions: Deethylindanomycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its antimicrobial properties or to study its mechanism of action.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Mechanism of Action

Deethylindanomycin acts as an ionophore, selectively transporting potassium ions across lipid bilayer membranes. This disrupts the ion balance within bacterial cells, leading to cell death. The compound also induces histamine release from rodent mast cells and human basophils in a calcium-dependent manner . The molecular targets include ion channels and transporters involved in maintaining cellular ion homeostasis .

Comparison with Similar Compounds

Deethylindanomycin is unique due to its specific ionophore properties and selective activity against potassium ions. Similar compounds include:

These comparisons highlight this compound’s unique selectivity for potassium ions, making it a valuable tool in studying ion transport and developing targeted antimicrobial therapies.

Properties

Molecular Formula

C29H39NO4

Molecular Weight

465.6 g/mol

IUPAC Name

(2R)-2-[(2R,5S,6R)-6-[(3Z,5E)-6-[(3aR,4S,5R,7aS)-4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]-5-methyloxan-2-yl]propanoic acid

InChI

InChI=1S/C29H39NO4/c1-4-20(28-18(2)13-16-25(34-28)19(3)29(32)33)8-5-10-22-15-14-21-9-6-11-23(21)26(22)27(31)24-12-7-17-30-24/h5,7-8,10,12,14-15,17-19,21-23,25-26,28,30H,4,6,9,11,13,16H2,1-3H3,(H,32,33)/b10-5+,20-8-/t18-,19+,21-,22-,23+,25+,26+,28+/m0/s1

InChI Key

HSZFOQSMGNAIJM-WDSRKPHJSA-N

Isomeric SMILES

CC/C(=C/C=C/[C@H]1C=C[C@@H]2CCC[C@H]2[C@@H]1C(=O)C3=CC=CN3)/[C@H]4[C@H](CC[C@@H](O4)[C@@H](C)C(=O)O)C

Canonical SMILES

CCC(=CC=CC1C=CC2CCCC2C1C(=O)C3=CC=CN3)C4C(CCC(O4)C(C)C(=O)O)C

Origin of Product

United States

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